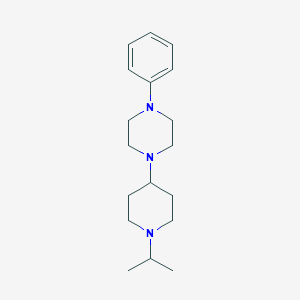![molecular formula C20H23BrN2O2 B247734 1-{4-[(2-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247734.png)
1-{4-[(2-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-{4-[(2-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 2-bromobenzyl and 3-methylphenoxyacetyl groups. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are used to introduce the 2-bromobenzyl group onto the piperazine ring.
Acylation reactions: The 3-methylphenoxyacetyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Reaction conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts or bases to facilitate the desired transformations.
Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale synthesis techniques to ensure consistent and efficient production.
Analyse Des Réactions Chimiques
1-{4-[(2-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule, altering its chemical properties.
Common reagents and conditions: These reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major products: The products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-{4-[(2-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{4-[(2-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-{4-[(2-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE can be compared with other similar compounds, such as:
1-(2-Bromobenzyl)piperazine: Lacks the 3-methylphenoxyacetyl group, resulting in different chemical and biological properties.
4-[(3-Methylphenoxy)acetyl]piperazine: Lacks the 2-bromobenzyl group, leading to variations in reactivity and applications.
Other substituted piperazines: Various piperazine derivatives with different substituents can be compared to highlight the unique features and applications of this compound.
Propriétés
Formule moléculaire |
C20H23BrN2O2 |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H23BrN2O2/c1-16-5-4-7-18(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-6-2-3-8-19(17)21/h2-8,13H,9-12,14-15H2,1H3 |
Clé InChI |
UKKZGOJGTXVNCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Br |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247656.png)
![2-{4-[1-(2-Bromobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247658.png)
![2-(4-{1-[2-(Trifluoromethyl)benzyl]piperidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B247659.png)
![2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247662.png)
![2-{4-[1-(2-Fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247663.png)

![1-Phenyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine](/img/structure/B247667.png)
![1-[1-(4-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247669.png)
![1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247670.png)
![1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine](/img/structure/B247671.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247673.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247674.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247675.png)
![1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247676.png)
